peróxidos dialquilo

Dialkyl peroxides are a class of organic compounds with the general formula (ROR')O, where R and R' are alkyl groups. These compounds serve as initiators in the polymerization reactions for synthesizing polyolefins such as polyethylene and polypropylene. They initiate free-radical polymerization by decomposing into a radical cation and a hydroperoxide, which then reacts with monomer molecules to form growing polymer chains.

The decomposition temperature of dialkyl peroxides is crucial in determining the reaction conditions during polymer synthesis. Typically, these peroxides have decomposition temperatures ranging from 60°C to 150°C, depending on their structure and molecular weight. Commonly used dialkyl peroxides include di-t-butyl peroxide (DTBP), di-tert-amyl peroxydicarbonate (DAPA), and t-butyl perbenzoate (TBPA). These compounds are widely utilized in industrial settings due to their effectiveness and ease of use in controlling the polymerization process.

In addition to their role in polymer synthesis, dialkyl peroxides find applications in various other areas such as vulcanizing agents for rubber processing, stabilizers for polyurethane foams, and crosslinking agents for thermosetting resins. Their versatility makes them indispensable in the chemical industry for a wide range of applications requiring controlled free-radical reactions.

| Estructura | Nombre químico | CAS | MF |

|---|---|---|---|

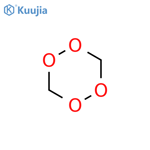

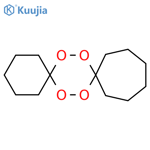

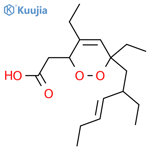

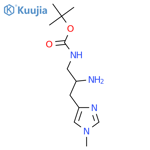

|

1,2,4,5-Tetroxane | 291-15-6 | C2H4O4 |

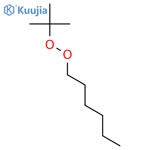

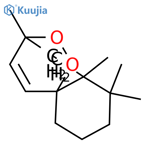

|

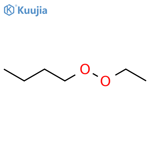

Peroxide, 1,1-dimethylethyl hexyl | 827341-41-3 | C10H22O2 |

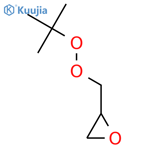

|

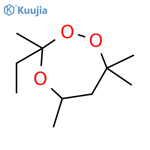

t-butylperoxymethyloxirane | 33415-52-0 | C7H14O3 |

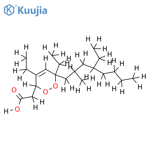

|

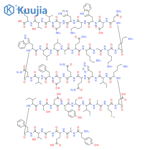

11, 12-Dihydro-4, 6-Diethyl-6-(4-ethyl-2-methyl-5-octenyl)-3, 6-dihydro-1, 2-dioxin-3-acetic acid, 9CI | 131835-96-6 | C21H38O4 |

|

7,8,16,17-Tetraoxadispiro[5.2.6.2]heptadecane | 32616-69-6 | C13H22O4 |

|

1-(Ethylperoxy)butane | 58380-62-4 | C6H14O2 |

|

3-Ethyl-3,5,7,7-tetramethyl-1,2,4-trioxepane | 400089-91-0 | C10H20O3 |

|

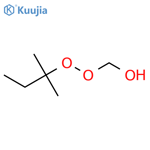

[(2-Methylbutan-2-yl)peroxy]methanol | 17742-79-9 | C6H14O3 |

|

Haterumadioxin A | 331734-32-8 | C18H30O4 |

|

Widdarol peroxide | 1654736-64-7 | C15H24O2 |

Literatura relevante

-

Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287

-

Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156

-

Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126

-

Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873

-

5. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974

Proveedores recomendados

-

Shanghai Joy Biotech LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Taian Jiayue Biochemical Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

钜澜化工科技(青岛)有限公司Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

PRIBOLAB PTE.LTDFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Heyuan Broad Spectrum Biotechnology Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

Productos recomendados

-

-

-

-

-

GIP (human) Cas No: 100040-31-1

GIP (human) Cas No: 100040-31-1